molecular formula C18H14O2 B2576580 4-(1-Naphthylmethoxy)benzaldehyde CAS No. 172932-11-5

4-(1-Naphthylmethoxy)benzaldehyde

Cat. No. B2576580
CAS RN: 172932-11-5
M. Wt: 262.308
InChI Key: RAYGZDZFBQXWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1-Naphthylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C18H14O2 . It has an average mass of 262.303 Da and a monoisotopic mass of 262.099365 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . For a more detailed analysis of its structure, you may need to consult a chemistry database or a professional chemist.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C18H14O2), average mass (262.303 Da), and monoisotopic mass (262.099365 Da) . For more detailed properties, such as melting point, boiling point, and density, you may need to consult a chemistry database or a professional chemist.

Scientific Research Applications

Catalytic Applications and Chemical Synthesis

One significant area of application for naphthyl-containing compounds is in catalysis, particularly in C–C and C–N coupling reactions. A study by Dutta et al. (2012) explored mixed-ligand benzaldehyde thiosemicarbazone complexes of palladium containing N,O-donor ancillary ligands, demonstrating notable catalytic efficiency in these reactions Dutta, J., Datta, S., Seth, D. K., & Bhattacharya, S. (2012). RSC Advances. Similarly, nanoparticle-supported Schiff base metal catalysts derived from naphthyl compounds have been utilized for the solvent-free synthesis of 1-amidoalkyl-2-naphthols, highlighting their potential as reusable catalysts in organic synthesis Ghorbani, F., Kiyani, H., Pourmousavi, S. A., & Ajloo, D. (2020). Research on Chemical Intermediates.

Photocatalysis and Light-Induced Reactions

Another intriguing application is in the field of photocatalysis, where naphthyl derivatives have been used in the photochemical synthesis of acylated naphthohydroquinones. Oelgemöller et al. (2002) detailed a photochemical reaction involving naphthoquinone and various aldehydes, yielding acylated naphthohydroquinones with high efficiency Oelgemöller, M., Schiel, C., Fröhlich, R., & Mattay, J. (2002). European Journal of Organic Chemistry.

Optical and Nonlinear Properties

The exploration of optical properties and nonlinear optics is another area where naphthyl-based compounds have made an impact. Abdullmajed et al. (2021) synthesized Schiff base compounds involving naphthyl derivatives and investigated their nonlinear refractive indices and optical limiting properties, showing promising applications in optical devices Abdullmajed, H. A., Sultan, H., Al-Asadi, R. H., Hassan, Q. M., Ali, A. A., & Emshary, C. A. (2021). Physica Scripta.

Safety and Hazards

The safety data sheet for a related compound, benzaldehyde, indicates that it is harmful if swallowed and causes skin irritation . It’s important to handle all chemicals with care and use appropriate personal protective equipment.

Future Directions

The future directions for research on “4-(1-Naphthylmethoxy)benzaldehyde” and related compounds could involve exploring their potential applications in various fields. For example, a study has shown that benzaldehyde can be efficiently produced from L-phenylalanine using a mutant form of 4-hydroxymandelate synthase . Such research could pave the way for new methods of synthesizing benzaldehyde and related compounds.

properties

IUPAC Name

4-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-12-14-8-10-17(11-9-14)20-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYGZDZFBQXWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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